
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. CP-690,550 has been found to be effective in treating various autoimmune and inflammatory diseases.
作用機序
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide inhibits the activation of downstream signaling pathways, which leads to a reduction in the production of cytokines and the subsequent immune response.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in the immune response. It also reduces the proliferation of T-cells and B-cells, which are involved in the immune response. 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been found to reduce the production of antibodies, which are involved in the immune response.
実験室実験の利点と制限
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the signaling pathways of cytokines. It has also been found to be effective in reducing the symptoms of various autoimmune and inflammatory diseases, which makes it a potential candidate for drug development.
One limitation of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is its specificity for JAK3. It does not inhibit other JAK enzymes, such as JAK1, JAK2, and TYK2. This limits its potential for treating diseases that involve these enzymes.
将来の方向性
There are several future directions for research on 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. One direction is to study its potential for treating other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to study its potential for combination therapy with other drugs. Finally, research could focus on developing more selective inhibitors of JAK enzymes, which could lead to more effective treatments for autoimmune and inflammatory diseases.
合成法
The synthesis of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves several steps. The first step is the reaction between 2,5-dimethylbenzenesulfonyl chloride and 3-ethoxypropylamine to form the intermediate N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 4-chloropyridine to form 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide.
科学的研究の応用
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been found to be effective in reducing the symptoms of these diseases by blocking the signaling pathways of cytokines.
特性
製品名 |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H20ClNO3S |
分子量 |
305.82 g/mol |
IUPAC名 |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3 |
InChIキー |
ADAHFDTXLOKNMV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
正規SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)


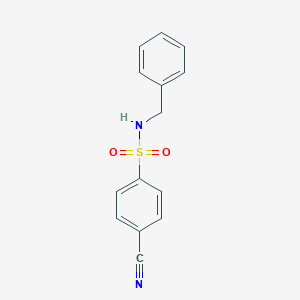
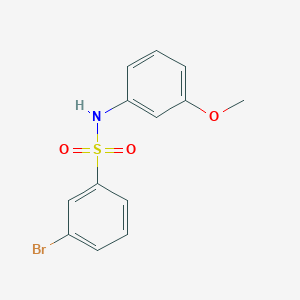
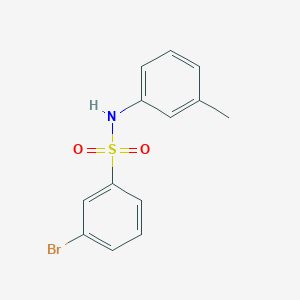

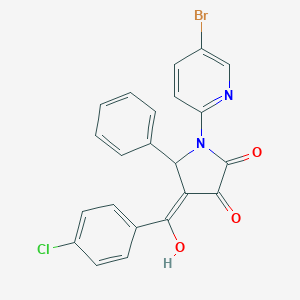
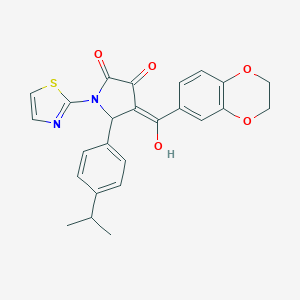
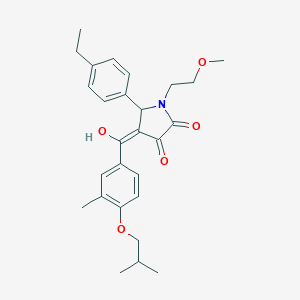
![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)
